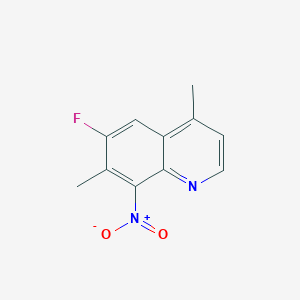
8-Ethoxyquinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethoxyquinoline-5-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The ethoxy group at the 8th position and the carboxylic acid group at the 5th position of the quinoline ring make this compound unique and interesting for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxyquinoline-5-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . Another approach involves the alkylation of quinoline derivatives with ethyl groups under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted processes to enhance reaction rates and yields. These methods are designed to be more efficient and environmentally friendly, reducing the need for harsh reagents and conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Ethoxyquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 8-ethoxyquinoline-5-carboxaldehyde or this compound.
Reduction: Formation of 8-ethoxy-1,2-dihydroquinoline-5-carboxylic acid.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Ethoxyquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-ethoxyquinoline-5-carboxylic acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-ethoxyquinoline-3-carboxylic acid ethyl ester: Similar in structure but with a chloro group at the 4th position and an ethyl ester group at the 3rd position.
8-Hydroxyquinoline-5-sulfonic acid: Contains a sulfonic acid group at the 5th position instead of a carboxylic acid group.
Uniqueness: 8-Ethoxyquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound for further research.
Eigenschaften
CAS-Nummer |
91569-71-0 |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
8-ethoxyquinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-6-5-9(12(14)15)8-4-3-7-13-11(8)10/h3-7H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
SHCQGJZZTKSOIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11885634.png)




![3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11885655.png)

![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11885663.png)



